molecular formula C14H17N5O B2776017 (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide CAS No. 897622-31-0

(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide

Cat. No.: B2776017
CAS No.: 897622-31-0
M. Wt: 271.324
InChI Key: WAARNNFWDIJIQW-PLNGDYQASA-N
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Description

(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide is a synthetic organic compound characterized by its unique structural features, including a tetrazole ring and a butenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring is synthesized through the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.

    Attachment of the Butenamide Moiety: The butenamide moiety is introduced via a coupling reaction between the tetrazole derivative and a suitable butenamide precursor, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butenamide moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the butenamide moiety, resulting in the formation of saturated amides.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms in the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated amides.

    Substitution: Alkylated or aminated tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its tetrazole ring is known to mimic carboxylate groups, making it a useful scaffold in the design of enzyme inhibitors and receptor ligands.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound is explored for its potential use in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with active sites, while the butenamide moiety may enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide: Lacks the dimethyl groups on the phenyl ring, which may affect its binding properties and reactivity.

    (Z)-N-((1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide: Contains methoxy groups instead of methyl groups, potentially altering its electronic properties and interactions with molecular targets.

Uniqueness

(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)but-2-enamide stands out due to the presence of the 3,4-dimethylphenyl group, which can enhance hydrophobic interactions and improve binding affinity in biological systems. This structural feature may also influence the compound’s reactivity and stability in chemical reactions.

Properties

IUPAC Name

(Z)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-4-5-14(20)15-9-13-16-17-18-19(13)12-7-6-10(2)11(3)8-12/h4-8H,9H2,1-3H3,(H,15,20)/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAARNNFWDIJIQW-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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